molecular formula C10H15N5S B12970645 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide

4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide

Cat. No.: B12970645
M. Wt: 237.33 g/mol
InChI Key: HAKQEXMNPSLXSS-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide typically involves the reaction of 4-(Pyridin-2-yl)piperazine with thiosemicarbazide. The reaction is carried out in an ethanol solution with a catalytic amount of glacial acetic acid at reflux temperature for several hours . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide is unique due to its specific structure, which allows it to form stable metal complexes with significant biological activity. Its ability to generate ROS and target specific enzymes makes it a promising candidate for further research in anticancer therapy .

Properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

4-pyridin-2-ylpiperazine-1-carbothiohydrazide

InChI

InChI=1S/C10H15N5S/c11-13-10(16)15-7-5-14(6-8-15)9-3-1-2-4-12-9/h1-4H,5-8,11H2,(H,13,16)

InChI Key

HAKQEXMNPSLXSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NN

Origin of Product

United States

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